Tecnazene

Catalog No.
S544831
CAS No.
117-18-0
M.F
C6HCl4NO2
M. Wt
260.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tecnazene

CAS Number

117-18-0

Product Name

Tecnazene

IUPAC Name

1,2,4,5-tetrachloro-3-nitrobenzene

Molecular Formula

C6HCl4NO2

Molecular Weight

260.9 g/mol

InChI

InChI=1S/C6HCl4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H

InChI Key

XQTLDIFVVHJORV-UHFFFAOYSA-N

SMILES

Array

solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992)
READILY SOL IN CARBON DISULFIDE
Soluble in ethanol, benzene, and chloroform
In ethanol about 40 mg/L (25 °C)
/Tecnazene/ is readily soluble in ... ketones, and aromatic and chlorinated hydrocarbon compounds. It is practically insoluble in water (0.44 mg/l at 20 °C) ...
In water, 2.09 mg/L at 25 °C
0.00209 mg/mL at 20 °C

Synonyms

2,3,5,6-tetrachloronitrobenzene, Fusarex, TCNB, Tecnazene, Tecnazine, tetrachloronitrobenzene

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl

The exact mass of the compound Tecnazene is 258.8761 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 68° f (ntp, 1992)8.01e-06 mreadily sol in carbon disulfidesoluble in ethanol, benzene, and chloroformin ethanol about 40 mg/l (25 °c)/tecnazene/ is readily soluble in ... ketones, and aromatic and chlorinated hydrocarbon compounds. it is practically insoluble in water (0.44 mg/l at 20 °c) ...in water, 2.09 mg/l at 25 °c0.00209 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10235. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. It belongs to the ontological category of tetrachlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides, Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a specialized, dual-action organochlorine agrochemical procured primarily as a post-harvest sprout suppressant and fungicide. Unlike conventional contact fungicides, Tecnazene is an appreciably volatile crystalline solid that sublimes slowly at ambient temperatures, allowing for highly effective vapor-phase distribution throughout large commercial storage environments [1]. Procured as a high-purity (>99%) technical grade material, it is typically formulated into dry dusts, granules, or smoke generators. Its primary industrial value lies in its ability to simultaneously control Fusarium dry rot and inhibit sprouting without adding moisture to the stored crop, making it a critical material for large-scale agricultural storage workflows [2].

Substituting Tecnazene with the industry-standard sprout inhibitor Chlorpropham (CIPC) fails during the critical early storage phase because CIPC severely inhibits periderm development (wound healing), leading to excessive water loss and secondary microbial infections if applied before the crop has cured [1]. Conversely, substituting with Quintozene (PCNB)—a closely related pentachloronitrobenzene fungicide—fails because PCNB lacks the specific volatility profile necessary for passive vapor-phase distribution in bulk storage, restricting it to direct soil applications [2]. Furthermore, substituting with systemic fungicides like Thiabendazole (TBZ) requires wet application methods (dips or sprays) that introduce unwanted moisture to the storage environment and provide zero sprout suppression, forcing the procurement of a secondary chemical [3].

Early-Storage Suberization Compatibility vs. Chlorpropham

In post-harvest storage, tubers require a curing period to heal mechanical wounds sustained during harvest. Tecnazene allows normal periderm development and suberization to proceed without detrimental effects. In contrast, the standard sprout inhibitor Chlorpropham (CIPC) actively inhibits the formation of the suberin layer and cambium, leading to increased disease susceptibility and water loss if applied early[1]. This quantifiable difference in physiological impact justifies the procurement of Tecnazene for immediate post-harvest application, whereas CIPC requires delayed application until curing is complete [2].

Evidence DimensionInhibition of periderm suberization (wound healing)
Target Compound Data0% inhibition (allows normal wound healing and periderm development)
Comparator Or BaselineChlorpropham (CIPC): Severe inhibition of suberization and cambium layer formation
Quantified DifferenceTecnazene permits immediate post-harvest application; CIPC requires delayed application to avoid crop rotting
ConditionsVapor-phase application to mechanically wounded tubers during the early-storage curing phase

Procuring Tecnazene allows facility managers to apply a sprout suppressant immediately upon loading storage bins without risking catastrophic crop loss from unhealed wounds.

Vapor-Phase Dual Efficacy Against Sprouting and Fusarium Dry Rot vs. Thiabendazole

Tecnazene provides simultaneous sprout suppression (by inhibiting cell division) and fungicidal action against Fusarium dry rot in a single dry application. While systemic fungicides like Thiabendazole (TBZ) can control dry rot, they offer zero sprout suppression and typically require liquid application [1]. Tecnazene dust applied at a 134 mg/kg theoretical loading effectively controls both issues via vapor-phase action, subliming to leave minimal residues (2-3 mg/kg) after 4-5 months of storage [2].

Evidence DimensionPost-harvest biological control spectrum
Target Compound DataDual action: Sprout suppression + Fusarium dry rot control (applied as 3% dry dust)
Comparator Or BaselineThiabendazole (TBZ): Single action (Fusarium control only; 0% sprout suppression)
Quantified DifferenceTecnazene eliminates the need for a secondary sprout-suppressant chemical
ConditionsCommercial bulk potato storage over 4-6 months at ambient temperatures (4-10 °C)

Consolidating sprout suppression and fungal control into a single dry-applied compound reduces procurement costs and simplifies storage management.

Passive Vapor-Phase Distribution in Bulk Storage vs. Quintozene

Tecnazene's specific molecular structure (1,2,4,5-tetrachloro-3-nitrobenzene) grants it an optimal vapor pressure for slow sublimation in storage environments. Compared to the closely related fungicide Quintozene (pentachloronitrobenzene), Tecnazene is appreciably more volatile[1]. This allows it to act as a slow-release fumigant, distributing evenly through large storage clamps or bins without the need for mechanical turning or forced-air liquid fogging, which are required for non-volatile alternatives[2].

Evidence DimensionVapor-phase mobility and application method
Target Compound DataAppreciably volatile (sublimes slowly to distribute via vapor phase)
Comparator Or BaselineQuintozene (PCNB): Low volatility, restricted to direct contact soil applications
Quantified DifferenceTecnazene achieves uniform bulk-pile penetration via passive vapor phase, bypassing mechanical turning
ConditionsPassive distribution in large-scale agricultural storage bins

Buyers can achieve whole-bin disease and sprout control using simple dry dust or smoke generator formulations, bypassing expensive thermal fogging equipment.

Immediate Post-Harvest Sprout Suppression

Tecnazene is the correct choice for immediate application to freshly harvested crops where curing and wound healing must occur simultaneously with sprout suppression, a workflow where Chlorpropham (CIPC) cannot be used due to its severe inhibition of suberization [1].

Dry-Fumigation Fungicidal Treatments in Bulk Storage

Ideal for large-scale agricultural storage bins where liquid fungicide dips (like Thiabendazole) would introduce unacceptable moisture levels. Tecnazene's slow sublimation allows for passive, dry vapor-phase distribution [2].

Consolidated Dual-Action Crop Protection

Procured by facilities looking to streamline their chemical inventory by using a single agent to prevent both Fusarium solani dry rot and premature sprouting, eliminating the need to purchase and apply separate fungicidal and sprout-inhibiting compounds[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

2,3,5,6-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992)
Colorless odorless solid; [HSDB] Pale yellow solid; [CAMEO] Cream to pale brown solid; [MSDSonline]
Solid

Color/Form

Colorless crystals

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

260.873189 Da

Monoisotopic Mass

258.876139 Da

Boiling Point

579 °F at 760 mmHg (NTP, 1992)
304 °C (with decomp)

Heavy Atom Count

13

Density

1.744 (NTP, 1992) - Denser than water; will sink
1.744 at 25 °C/4 °C

LogP

4.38 (LogP)
log Kow = 4.38
4.38

Odor

ODORLESS

Decomposition

In solution, decomposes slowly when exposed to UV radiation.
When heated to decomp ... emits very toxic fumes of hydrogen chloride and nitrogen oxides.

Appearance

Solid powder

Melting Point

210 to 212 °F (NTP, 1992)
99.5 °C
99 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

02X6KNJ5EE

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.0018 [mmHg]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

The technical grade material is more than 99% pure and contains less than 1% hexachlorobenzene.
TETRACHLORONITROBENZENE, AN IMPURITY OF PENTACHLORONITROBENZENE, 0.06% HAS BEEN FOUND IN TERRACLOR.

Other CAS

117-18-0
28804-67-3

Absorption Distribution and Excretion

The absorption, distribution, metabolism and excretion of [14C]tecnazene has been studied in the rat. Earlier metabolism studies with unlabelled tecnazene were also carried out on the rat, rabbit, guinea pig and pigeon. Tecnazene is extensively metabolized in all species. In animals the nitro group is reduced, yielding 2,3,5,6-tetrachloroaniline and 4-amino-2,3,5,6- tetrachlorophenol. These metabolites are excreted in the urine as such or, in the case of the phenol, after the formation of ethereal glucuronide or sulfate conjugates. The nitro group can be replaced by glutathione, leading to the formation of another major metabolite, S-(2,3,5,6-tetrachlorophenyl)-Nacetylcysteine, which is also excreted in the urine.
... the disposition of [14C]tecnazene and its metabolites was followed in male and female rats dosed at 1 mg/kg bw. After 24 hours the highest tissue concentrations of 14C were in the kidneys, liver and nasal passages of both sexes. After seven days 14C residues were low but generally slightly higher in males where the highest concentrations were found in the abdominal fat (0.032 mg/kg, expressed as tecnazene), kidneys (0.016 mg/kg), lungs (0.016), blood (0.014) and heart (0.013 mg/kg). In females, the highest concentration was 0.011 mg/kg in the abdominal fat, blood and ovaries. After seven days the total proportion of the dose present in the tissues was 0.13% and 0.05% in male and female rats respectively. The concentrations of 14C in the tissues appeared to decrease as a function of time on the evidence of autoradiograms at 24 and 48 hours and liquid scintillation counting at 7 days.
Rabbits receiving a single oral dose of 0.1-3.0 g/animal eliminated 60-78% in the feces within 3 days, while the urine accounted for 35-38% (primarily as conjugated products). At 0.01 g/animal, 22-30% was recovered in the feces.

Metabolism Metabolites

The metabolic fate of [U-14C]-2,3,5,6-tetrachloronitrobenzene (tecnazene) has been determined in the male and female rat following a single dose of 1 mg/kg and in surgically prepared, bile-duct-cannulated rats following a single oral dose of 135 mg/kg. Radioactivity in the female rat was excreted mainly in urine (82%). The male rat, however, excreted approximately equal amounts of radioactivity in urine and feces (the latter via bile). The principal metabolic pathway was conjugation with glutathione (GSH) and concomitant nitro-displacement. The GSH-conjugate and related metabolites were excreted in the bile and ultimately in the urine as the mercapturic acid conjugate. The cysteine conjugate underwent beta-lyase-mediated metabolism to yield a thiol that underwent subsequent methylation to the thioanisole followed by S-oxidation. 4. A novel tetrachloromethyldisulphide metabolite was also formed.
Some redn of nitro group took place in gut after admin of 2,3,5,6-tetrachloro- nitrobenzene to rabbits. Very small amt of tetrachloroaniline, mercapturic acid, free 4-amino-2,3,5,6-tetrachlorophenol, a sulfate, and a glucuronide were excreted in urine.
Yields S-(2,3,5,6-tetrachlorophenyl)glutathione in rat. /From table/
Mercapturic acid conjugate was excreted at a rate of 11% within 48 hr of the administration of 1-3 g of tecnazene to rabbits. Other metabolites excreted included an ether glucuronide (12%), 2,3,5,6-tetrachloroaniline (10%), unconjugated 4-amino-2,3,5,6-tetrachlorophenol (2%) and an etheral sulfate (1%).
For more Metabolism/Metabolites (Complete) data for TECNAZENE (7 total), please visit the HSDB record page.

Wikipedia

1,2,4,5-Tetrachloro-3-nitrobenzene

Biological Half Life

3.09 Days

Use Classification

Agrochemicals -> Fungicides, Plant Growth Regulators

Methods of Manufacturing

PRODUCED BY NITRATION OF 1,2,4,5-TETRACHLOROBENZENE ...

General Manufacturing Information

/As of 1994/ The only use of tecnazene now supported /in the UK/ by the manufacturer is the post-harvest application of granular or dust formulations to potatoes. Tecnazene is applied to potatoes for the control of sprouting and the prevention of weight loss in store. It also controls dry rot (Fusarium spp.) and reduces levels of skin spot (Polyscaytalum pustulans), gangrene (Phoma exigua spp.) and silver scurf (Helminthosporium solani). Tecnazene is only applied to potatoes, post-harvest, intended for long-term storage (4-6 months). This use is registered in the UK and tecnazene is currently marketed in a range of granular and dust formulations by various UK-based companies. /Former use in UK/

Analytic Laboratory Methods

MACRO: EXTRACT WITH ETHER, CHECK MP. MICRO: (A) REACTION WITH TETRAETHYLAMMONIUM HYDROXIDE IN ANHYDROUS ACETONE GIVES PURPLISH COLOR WITH ABSORPTION MAX AT 548 NM; COMPARE WITH STANDARDS.
MICRO: (B) ACETONE SOLN TREATED WITH ALCOHOLIC POTASSIUM HYDROXIDE & NITRITE PRODUCED USED TO PREPARE AN AZO-DYE. (C) POLAROGRAPHIC METHOD. (D) BY METHANOLYSIS TO NITRITE ION IN 0.1 N SODIUM METHOXIDE.
RESIDUES ARE EXTRACTED WITH ETHYL ACETATE. AN INTERNAL STD IS ADDED. THE EXTRACTS ARE DILUTED WITH N-HEXANE & ANALYZED BY AUTOMATED GAS LIQUID CHROMATOGRAPHY.
AQUEOUS CHROMOUS CHLORIDE WAS USED TO CARRY OUT THE REDUCTION OF THE NITROGEN DIOXIDE GROUP TO AMINE IN NITROGEN DIOXIDE-CONTAINING HERBICIDES. THE PRODUCTS WERE ANALYZED BY GAS LIQUID CHROMATOGRAPHY WITH ELECTROLYTIC CONDUCTIVITY DETECTION.
For more Analytic Laboratory Methods (Complete) data for TECNAZENE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A high-performance liquid chromatographic method was developed for the determination of tetrachloronitrobenzene, in flesh fortified at 0.16-53.5 ppm. Trichloronitrobenzene analyzed on a Bondapak C18 column with UV detection at 210 nm. The mobile phase was acetonitrile-methanol-water (35:35:30) at a flow rate of 1.0 ml/min. Retention time was extracted by blending for 5 min in acetone. Samples at 1 ppm were directly injected; samples < 1 ppm were partitioned into hexane followed by passage through an alumina column. Average recoveries varied from 85.6-96.8% with coefficients of variation ranging from 2.18-11.68%. A study conducted to test 23 pesticides for possible interferences with trichloronitrobenzene demonstrated that none of them co-chromatographed. The lower limit of detection was 0.08 ppm.

Storage Conditions

Store in a refrigerator, or in a cool, dry place.

Stability Shelf Life

Stable for at least 2 yr under normal storage conditions in unopened containers.
Very stable to acids and bases. Stable to heat up to almost 300 °C.

Dates

Last modified: 08-15-2023

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